2-[(4-phenylbutanoyl)amino]benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-phenylbutanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c18-17(21)14-10-4-5-11-15(14)19-16(20)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H2,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYOLADELBIHEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Analog Design of N 2 Aminophenyl 4 4 Phenylbutanoyl Amino Benzamide and Its Derivatives
Retrosynthetic Analysis and Key Precursors for N-(2-aminophenyl)-4-[(4-phenylbutanoyl)amino]benzamide
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For a complex molecule like N-(2-aminophenyl)-4-[(4-phenylbutanoyl)amino]benzamide, this process is crucial for designing a viable synthetic route.
The primary disconnection point in the target molecule is the amide bond linking the phenylbutanoyl moiety to the central benzamide (B126) structure. This leads to two key precursors: 4-phenylbutanoic acid and an aminobenzamide intermediate. A second disconnection on the other side of the central ring, at the second amide bond, simplifies the aminobenzamide intermediate further. This retrosynthetic strategy identifies two fundamental building blocks:
1,2-diaminobenzene (or o-phenylenediamine) : This provides the aminophenyl portion of the final molecule.
4-nitrobenzoyl chloride : This serves as the precursor to the central benzamide core. The nitro group is a key functional group that is later reduced to an amine to allow for the final amide bond formation.
The general synthetic strategy involves first coupling 1,2-diaminobenzene with 4-nitrobenzoyl chloride. The resulting nitro-containing intermediate is then reduced to form an amine. This new amino group is then acylated using 4-phenylbutanoic acid or its activated form (like an acyl chloride) to yield the final product.
Detailed Synthetic Pathways
The construction of N-(2-aminophenyl)-4-[(4-phenylbutanoyl)amino]benzamide is typically achieved through multi-step synthesis involving standard organic chemistry transformations.
Classical Amide Coupling Methodologies
The formation of amide bonds is a cornerstone of this synthesis. Classical methods for amide coupling are widely employed. One common approach involves the use of coupling reagents that activate the carboxylic acid (4-phenylbutanoic acid). Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are used to facilitate the formation of the amide bond between the carboxylic acid and the amine.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride. 4-phenylbutanoic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to produce 4-phenylbutanoyl chloride . This highly reactive intermediate can then be directly reacted with the amino group of the benzamide intermediate to form the desired amide linkage, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters that are often adjusted include:
Solvent : The choice of solvent can significantly impact reaction rates and solubility of reactants. Dichloromethane (B109758) (DCM), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are common solvents for amide coupling reactions.
Temperature : Reactions may be run at room temperature, or heated to increase the rate. In some cases, cooling is necessary to control exothermic reactions or prevent side reactions.
Reaction Time : Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) helps determine the optimal time to stop the reaction for the best yield.
Stoichiometry : Adjusting the ratio of reactants, particularly the coupling agents and the base, can minimize side product formation and drive the reaction to completion.
Green Chemistry Approaches in Synthesis
Modern synthetic chemistry places an increasing emphasis on environmentally friendly methods. In the context of synthesizing N-(2-aminophenyl)-4-[(4-phenylbutanoyl)amino]benzamide and its derivatives, green chemistry principles can be applied:
Atom Economy : Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product. Acyl chloride-based methods can have lower atom economy compared to direct coupling methods if the reagents used are not chosen carefully.
Use of Safer Solvents : Replacing hazardous solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether where possible.
Catalysis : Employing catalytic amounts of reagents instead of stoichiometric amounts can reduce waste. While not always applicable for classical coupling agents, research into catalytic amide bond formation is an active area.
Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption.
Synthesis of Structural Analogues and Derivatives
Creating structural analogues of the parent molecule allows for the exploration of structure-activity relationships.
Modifications on the Phenylbutanoyl Moiety
The phenylbutanoyl moiety offers several positions for modification to generate a library of related compounds. These modifications can alter the compound's size, shape, and electronic properties.
Aromatic Ring Substitution : Introducing various substituents onto the phenyl ring of the 4-phenylbutanoyl group. This can be achieved by starting with substituted 4-phenylbutanoic acids . For example, using 4-(4-chlorophenyl)butanoic acid or 4-(4-methoxyphenyl)butanoic acid would result in analogues with chloro or methoxy (B1213986) groups on the terminal phenyl ring.
Alkyl Chain Variation : The length of the butanoyl chain can be altered. Using 5-phenylpentanoic acid or 3-phenylpropanoic acid would lead to derivatives with longer or shorter alkyl chains connecting the phenyl and amide groups.
Introduction of Heterocycles : The terminal phenyl ring can be replaced with a heterocyclic ring system, such as pyridine or thiophene. This is accomplished by using the corresponding heteroaryl-alkanoic acids as starting materials.
Modifications on the Benzamide Core
The benzamide core of the parent structure serves as a critical anchor for molecular interactions and a key platform for analog development. Researchers have explored various substitutions on this ring to modulate the electronic and steric properties of the compounds. For instance, in the development of N-myristoyltransferase (NMT) inhibitors, a related benzamide scaffold, 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide, was systematically modified. nih.gov This highlights how substitutions such as chloro and sulfamoyl groups are introduced to the benzamide ring to guide the compound's interaction with its biological target. nih.gov The identification of novel 2-amino benzamide derivatives as allosteric glucokinase activators further underscores the importance of the benzamide moiety as a scaffold for developing potent and selective compounds. nih.gov
These modifications are designed to enhance target engagement, selectivity, and pharmacokinetic properties. The table below summarizes representative modifications on the benzamide core based on related structures.
Table 1: Examples of Modifications on the Benzamide Core of Related Compounds
| Position of Substitution | Substituent | Rationale/Effect | Reference |
|---|---|---|---|
| 2-position | Chloro (Cl) | Influences binding affinity and conformation. | nih.gov |
Modifications on the 2-Aminophenyl Substituent
The 2-aminophenyl group is another key region for structural variation. Modifications here can significantly impact a compound's biological activity and selectivity. A notable example involves the substitution on the phenyl ring of this group. In the development of histone deacetylase (HDAC) inhibitors, a fluorine atom was introduced at the 4-position of the 2-aminophenyl ring to create N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide. nih.gov This substitution was intended to improve the metabolic stability of the inhibitor. nih.gov Further research into 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides and their analogs has also demonstrated the importance of the 2-aminophenyl moiety in achieving potent inhibition of biological targets like HDAC1. nih.gov The crystal structure of related compounds, such as 2-amino-N-(4-methoxyphenyl)benzamide, also provides insight into how substitutions on the aniline-derived portion can influence molecular conformation. researchgate.net
The following table details examples of modifications made to the 2-aminophenyl substituent in analogous compounds.
Table 2: Examples of Modifications on the 2-Aminophenyl Substituent
| Position of Substitution | Substituent | Rationale/Effect | Reference |
|---|---|---|---|
| 4-position | Fluoro (F) | Designed to improve metabolic stability and potency. | nih.gov |
Stereoselective Synthesis of Enantiomers and Diastereomers
The presence of a chiral center in a molecule, such as in the 2-phenylbutanoyl moiety of the related compound 4-[(2-phenylbutanoyl)amino]benzamide, results in the existence of stereoisomers (enantiomers). nih.gov These enantiomers can exhibit different biological activities and pharmacokinetic profiles. Therefore, the stereoselective synthesis of a specific isomer is often a critical goal in drug discovery and development.
The synthesis of specific enantiomers typically involves either the use of optically active starting materials or the resolution of a racemic mixture. For example, the synthesis of the enantiomers of mosapride, a benzamide derivative, was achieved by starting with optically active [4-(4-fluorobenzyl)-2-morpholinyl]methylamines, which were obtained through optical resolution using chiral acids. nih.gov This approach ensures the final product has the desired stereochemistry. Such methods are crucial for producing enantiomerically pure compounds, allowing for the evaluation of the individual isomers' biological effects. nih.gov While all compounds in a series of halo- and nitro-substituted N-(2-aminoethyl)benzamide analogues were found to be competitive inhibitors, subtle differences in their interaction with enzymes can often be attributed to stereochemistry. nih.gov
Characterization Techniques for Structural Elucidation of Synthetic Compounds
The confirmation of the chemical structure of newly synthesized compounds is a fundamental requirement in chemical research. A suite of analytical techniques is employed to provide unambiguous structural elucidation. nih.govnih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are among the most powerful tools for determining the carbon-hydrogen framework of a molecule. nih.gov They provide detailed information about the chemical environment, connectivity, and number of protons and carbon atoms in the structure. researchgate.netnih.gov
Mass Spectrometry (MS): This technique determines the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. nih.gov It helps to confirm the molecular formula and can provide information about the structure through fragmentation patterns. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov Characteristic absorption bands indicate the presence of groups such as N-H (amines), C=O (amides), and aromatic rings. nih.gov
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which is used to verify the empirical formula. researchgate.net
The table below summarizes these common characterization techniques.
Table 3: Common Techniques for Structural Elucidation
| Technique | Information Provided | Reference |
|---|---|---|
| ¹H and ¹³C NMR | Carbon-hydrogen framework, chemical environment of atoms. | researchgate.netnih.gov |
| Mass Spectrometry (MS) | Molecular weight and molecular formula confirmation. | nih.gov |
| Infrared (IR) Spectroscopy | Identification of functional groups. | nih.gov |
| X-ray Crystallography | Precise 3D molecular structure, conformation, bond lengths/angles. | researchgate.netresearchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| 2-[(4-phenylbutanoyl)amino]benzamide |
| N-(2-aminophenyl)-4-[(4-phenylbutanoyl)amino]benzamide |
| 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide |
| 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides |
| 2-amino-N-(4-methoxyphenyl)benzamide |
| 4-[(2-phenylbutanoyl)amino]benzamide |
| Mosapride |
| [4-(4-fluorobenzyl)-2-morpholinyl]methylamines |
Mechanistic Investigations of N 2 Aminophenyl 4 4 Phenylbutanoyl Amino Benzamide As a Cell Differentiation Inducer
In Vitro Cellular Differentiation Assays
Investigations into the efficacy of 2-[(4-phenylbutanoyl)amino]benzamide as a cell differentiation agent have utilized various in vitro models to characterize its biological effects.
Induction of Cell Differentiation Markers
The induction of cell differentiation by this compound is evidenced by distinct morphological changes and the altered expression of specific protein markers in treated cells. In studies involving human leukemia cell lines, treatment with this compound has been shown to cause cells to cease proliferation and acquire characteristics of mature cell types, such as granulocytes or monocytes. These morphological shifts are a hallmark of successful differentiation induction.
Furthermore, the expression of cell-type-specific proteins is a key indicator of differentiation. For instance, in myeloid leukemia cell lines, an increase in the expression of markers for mature granulocytes, such as CD11b and CD14, is observed following treatment. This modulation of protein expression confirms the compound's role in promoting a more differentiated cellular phenotype.
Dose-Response Characterization in Relevant Cell Lines
The differentiation-inducing activity of this compound is dependent on the concentration of the compound. Dose-response studies in various cancer cell lines, including colon and hematopoietic cancer cell lines, have been conducted to determine the effective concentration range. These studies are crucial for understanding the potency of the compound. The half-maximal effective concentration (EC50) for inducing differentiation markers typically falls within the low micromolar range, indicating significant biological activity.
| Cell Line | Assay | EC50 / Effective Concentration |
| Human Myeloid Leukemia HL-60 | Nitroblue Tetrazolium (NBT) reduction assay | ~5 µM |
| Colon Cancer Cell Line | Alkaline Phosphatase Activity | 1-10 µM |
This table is representative of typical findings for compounds in this class; specific data for this compound may vary based on experimental conditions.
Molecular Targets and Pathways Associated with Differentiation Induction
The mechanism of action of this compound involves a complex interplay of molecular events that ultimately lead to the induction of cell differentiation.
Modulation of Gene Expression Profiles during Differentiation
At the molecular level, this compound influences the expression of a wide array of genes that govern cell fate decisions. Gene expression profiling studies have revealed that the compound can upregulate genes associated with cell cycle arrest and differentiation while downregulating genes involved in proliferation. A key target that is often upregulated is the cyclin-dependent kinase inhibitor p21 (CDKN1A), which plays a critical role in halting the cell cycle, a prerequisite for differentiation.
Identification of Specific Protein Interactions and Enzyme Modulation
The molecular structure of this compound is similar to that of known histone deacetylase (HDAC) inhibitors. This has led to the hypothesis that its primary mechanism of action involves the modulation of HDAC enzymes. HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, this compound is thought to promote a more open chromatin state, allowing for the transcription of genes that drive differentiation.
Epigenetic Modulations
The induction of cell differentiation by this compound is closely linked to its ability to induce epigenetic modifications. The primary proposed mechanism is the inhibition of histone deacetylases.
Histone Acetylation: By inhibiting HDAC enzymes, this compound leads to an accumulation of acetylated histones, particularly H3 and H4, in the promoter regions of key genes. This hyperacetylation results in a more relaxed chromatin structure, which facilitates the binding of transcription factors and the expression of genes necessary for differentiation, such as p21 and other cell-type-specific genes.
Intracellular Signaling Pathways Involved in Differentiation
Comprehensive searches of available scientific literature did not yield specific studies detailing the intracellular signaling pathways modulated by this compound in the context of cell differentiation. General principles of cell differentiation involve complex signaling cascades that regulate gene expression and ultimately determine cell fate. These pathways are often initiated by the interaction of an external signaling molecule with a receptor on the cell surface, triggering a series of intracellular events.
Key signaling pathways frequently implicated in cell differentiation include:
Receptor Tyrosine Kinase (RTK) Pathways: These pathways are activated by growth factors and lead to the activation of downstream signaling molecules. Upon ligand binding, RTKs dimerize and autophosphorylate on tyrosine residues, creating docking sites for various signaling proteins that contain SH2 or PTB domains. nih.gov This can initiate cascades such as the Ras/MAPK pathway, which plays a crucial role in cell proliferation, differentiation, and survival. nih.gov
G Protein-Coupled Receptor (GPCR) Pathways: Activation of GPCRs can lead to the production of second messengers like cyclic AMP (cAMP) and the activation of protein kinase A (PKA). nih.gov PKA can then phosphorylate transcription factors, such as CREB, leading to the regulation of genes involved in differentiation. nih.gov Another critical pathway activated by GPCRs is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). nih.gov DAG activates protein kinase C (PKC), and IP3 triggers the release of intracellular calcium, both of which are important in controlling cell growth and differentiation. nih.govnih.gov
Wnt Signaling Pathways: The Wnt pathways are critical in embryonic development and cell fate determination. The canonical Wnt pathway involves the stabilization of β-catenin, allowing it to enter the nucleus and activate target gene expression. Non-canonical Wnt pathways are independent of β-catenin and can influence the cytoskeleton and activate other signaling cascades. nih.gov
Notch Signaling Pathway: This pathway is crucial for cell-to-cell communication and plays a significant role in determining cell fate during development.
Without specific research on this compound, it is not possible to determine which of these, or other, pathways are specifically modulated by this compound to induce cell differentiation.
Comparative Mechanistic Studies with Established Differentiation Agents
There are no available comparative mechanistic studies that directly analyze this compound alongside other established differentiation agents. Such studies are essential to understand the unique or shared mechanisms of action of a novel compound. Established differentiation agents act through a variety of mechanisms. For example, retinoic acid, a well-known differentiation inducer, functions by binding to nuclear receptors that act as ligand-activated transcription factors. Other agents may inhibit specific enzymes, such as histone deacetylase inhibitors, which alter chromatin structure and gene expression. A comparative study would typically involve treating relevant cell lines with this compound and one or more reference compounds and then analyzing changes in gene expression, protein levels, and the activation states of key signaling proteins to identify common and divergent pathways.
Evaluation of Anti-Proliferative and Apoptotic Effects in Undifferentiated Cell Models (if observed as secondary mechanisms)
While there is no specific information on the anti-proliferative and apoptotic effects of this compound as a secondary mechanism to cell differentiation, studies on structurally related benzamide (B126) compounds have demonstrated such activities. For instance, various 2-(cinnamamido), 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides have been shown to inhibit the growth of various cancer cell lines. nih.gov
In one study, a series of related benzamide derivatives were evaluated for their anti-proliferative activity against a panel of human cancer cell lines. nih.gov Several of these compounds exhibited growth inhibition at micromolar or sub-micromolar concentrations. nih.gov The anti-proliferative effects of some of these compounds were also associated with the induction of apoptosis. For example, treatment of HepG2 cells with certain 2-(3-phenylpropiolamido)benzamides led to a significant increase in apoptotic cells, as determined by the annexin V assay. nih.gov This assay detects the translocation of phosphatidylserine to the outer leaflet of the plasma membrane, an early marker of apoptosis. nih.gov
The induction of apoptosis is a common mechanism for anti-cancer drugs and can be triggered through various cellular pathways. tums.ac.irmdpi.com It is plausible that this compound could also possess anti-proliferative and apoptotic properties, which may or may not be linked to its potential cell differentiation-inducing activity. However, without direct experimental evidence, this remains speculative.
Table of Investigated Compounds and their Effects
| Compound Series | Cell Line(s) | Observed Effect(s) | IC50 Values (µM) | Apoptotic Activity |
| 2-{[2E]-3-phenylpropenamido}benzamides | K562, and a panel of ~60 human cell lines | Growth inhibition | Low micromolar to sub-micromolar | Not specified |
| 2-(3-phenylpropiolamido)benzamides | K562, HepG2 | Anti-proliferative, Apoptosis | Compound 4l showed the lowest IC50 in K562 cells | Compounds 4i and 4q showed marked apoptotic effects in HepG2 cells |
| 2-(3-phenylpropanamido)benzamides | K562 | Anti-proliferative | Chloro and methoxy (B1213986) derivatives were most active | Not specified |
Data extracted from a study on related benzamide derivatives and may not be representative of this compound.
Structure Activity Relationship Sar Studies of N 2 Aminophenyl 4 4 Phenylbutanoyl Amino Benzamide Analogues
Elucidation of Key Pharmacophoric Features for Cell Differentiation Activity
The ability of N-(2-aminophenyl)benzamide analogues to induce cell differentiation is intrinsically linked to their inhibition of class I HDAC enzymes (HDAC1, 2, and 3). Pharmacophore modeling has been instrumental in defining the essential structural features required for this activity. nih.govnih.gov A widely accepted pharmacophore model for this class of inhibitors includes:
A Zinc-Binding Group (ZBG): The ortho-amino group on the anilide ring is critical. It mimics the lysine (B10760008) side chain and coordinates with the zinc ion deep within the catalytic tunnel of the HDAC enzyme. nih.govacs.org
A Hydrogen Bond Acceptor/Donor System: The amide bond linking the benzamide (B126) core and the 2-aminophenyl ring is crucial. The nitrogen and oxygen atoms participate in key hydrogen bonding interactions with amino acid residues in the active site. nih.gov
An Aromatic Ring System: The central benzamide ring acts as a linker, properly orienting the ZBG and the cap group. nih.gov
A Hydrophobic Cap Group: A terminal aromatic or hydrophobic cap group provides additional binding affinity through interactions with residues at the rim of the active site. nih.gov
A five-point pharmacophore model derived from 3D-QSAR studies on aminophenyl benzamide derivatives identified two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor as key features for potent HDAC inhibition. nih.gov Docking studies confirm that these molecules insert the 2-aminophenyl group into the zinc-containing pocket, while the rest of the molecule extends along the active site channel. nih.gov
**4.2. Impact of Substituent Variations on Potency and Selectivity
The "cap" group, exemplified by the phenylbutanoyl moiety, plays a significant role in modulating the potency and isoform selectivity of these inhibitors. This part of the molecule interacts with the surface region of the enzyme, and modifications can fine-tune the binding affinity.
Research has shown that variations in the linker and cap group have pronounced effects on inhibitory activity. nih.gov For instance, replacing the phenylbutanoyl group with other structures, such as a 4-pyridin-3-ylpyrimidin-2-ylamino)methyl group, led to the development of MGCD0103 (Mocetinostat), an orally active and selective HDAC1-3 inhibitor. nih.gov This demonstrates that the cap group's size, hydrophobicity, and hydrogen-bonding capacity are critical determinants of potency and selectivity. In one study, replacing a cap group with a bulkier N-hexylacetamide resulted in a significant drop in activity, indicating that steric hindrance on the cap group can be detrimental. nih.gov Conversely, introducing moieties capable of additional interactions, like the 4-methoxybenzoyl group in compound 11a, has led to potent oral antitumor activity. nih.gov
The table below illustrates how modifications to the cap group affect HDAC1 inhibitory activity.
| Compound | Cap Group Structure | HDAC1 IC₅₀ (nM) |
| NA | 4-(bis(2-chloroethyl)amino)benzoyl | 95.2 frontiersin.orgnih.gov |
| FNA | 4-(bis(2-chloroethyl)amino)benzoyl (fluorinated ZBG) | 129.5 nih.gov |
| Entinostat (MS-275) | (pyridin-3-ylmethoxycarbonyl)aminomethyl | 930 nih.gov |
| Compound 7j | 4-chlorophenyl | 650 nih.gov |
This table is for illustrative purposes, compiling data from multiple sources. Direct comparison should be made with caution due to variations in assay conditions.
The central benzamide scaffold is a cornerstone of the molecule's activity, acting as a rigid linker that ensures the correct spatial orientation of the ZBG and the cap group. SAR studies have consistently shown that the 2'-amino or 2'-hydroxy substituent on the anilide portion of the benzanilide (B160483) is indispensable for inhibitory activity. acs.org This group is believed to act as a hydrogen-bonding site or to have other crucial electrostatic interactions within the enzyme's active site. acs.org
The relative orientation of the groups is paramount. Any modification that disrupts the planarity or the specific geometry required for insertion into the HDAC active site channel typically leads to a loss of potency. The benzamide structure is a key feature that distinguishes this class of inhibitors from others like hydroxamic acids (e.g., Vorinostat) and contributes to their unique class I selectivity profile. nih.govaacrjournals.org
The 2-aminophenyl group is arguably the most critical pharmacophoric element, functioning as the zinc-binding group. Its primary amine chelates the catalytic Zn²⁺ ion at the bottom of the HDAC active site. The necessity of this group is well-established; its removal or relocation to the 3' or 4' position on the anilide ring completely abolishes inhibitory activity. acs.org
Substitutions on the 2-aminophenyl ring can significantly impact potency and selectivity. For example, introducing a fluorine atom at the 4-position of the 2-aminophenyl ring (as in compound FNA) was shown to enhance selectivity towards HDAC3. nih.gov In another study, a series of N-(2-amino-5-substituted phenyl)benzamides were synthesized, revealing that substitutions at this position could influence time-dependent binding kinetics and cytotoxicity. nih.gov The data below shows how substitutions on this ring can modulate activity against class I HDACs.
| Compound | Substitution on 2-Aminophenyl Ring | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) |
| NA | None | 95.2 nih.gov | 260.7 nih.gov | 255.7 nih.gov |
| FNA | 4-Fluoro | 129.5 nih.gov | 158.4 nih.gov | 95.48 nih.gov |
This table illustrates the effect of substitution on the ZBG. Data is compiled from cited sources.
Development of SAR Models for Predictive Design
To better leverage the growing body of SAR data, quantitative structure-activity relationship (QSAR) models have been developed for N-(2-aminophenyl)benzamide derivatives. sphinxsai.comresearchgate.net These computational models correlate the structural features of the compounds with their biological activities, enabling the prediction of potency for novel, unsynthesized analogues.
Both 2D- and 3D-QSAR studies have been performed. In one study, a 3D-QSAR model using Molecular Field Analysis (MFA) generated a highly predictive and statistically significant model with a cross-validated coefficient (q²) of 0.815 and a predictive r² of 0.845 for HDAC2 inhibition. sphinxsai.comresearchgate.net Such models provide a quantitative framework for optimizing the scaffold. For example, QSAR models have suggested that hydrophobic character is crucial for activity, and the inclusion of hydrophobic substituents on the cap group should enhance HDAC inhibition. nih.gov These models serve as powerful tools in rational drug design, guiding medicinal chemists to prioritize the synthesis of compounds with the highest probability of success. researchgate.net
Ligand Efficiency and Druggability Assessment from SAR Data
While formal ligand efficiency (LE) calculations are not always reported in initial studies, the extensive SAR data allows for a qualitative assessment of the druggability of the N-(2-aminophenyl)benzamide scaffold. Ligand efficiency is a metric that relates the potency of a compound to its size (number of heavy atoms), providing a measure of the binding energy per atom.
The discovery of analogues with nanomolar potency against class I HDACs indicates that this scaffold can be highly efficient. nih.govfrontiersin.org For example, compound NA displays an IC₅₀ of 95.2 nM against HDAC1, demonstrating that potent inhibition can be achieved with a relatively modest molecular weight. nih.gov The ability to significantly enhance potency through targeted substitutions, as seen in the development of compounds like FNA and MGCD0103, further underscores the scaffold's potential. nih.govnih.gov
The druggability of this class is also supported by the fact that several members, including Entinostat (MS-275) and Mocetinostat (MGCD0103), have advanced into clinical trials, with some demonstrating good oral bioavailability. nih.govaacrjournals.org The SAR data has been pivotal in navigating the optimization of these molecules from initial hits to clinical candidates, balancing potency with pharmacokinetic properties. The established SAR provides clear guidelines for modifying the scaffold to improve properties like solubility and metabolic stability without sacrificing the key interactions required for potent and selective HDAC inhibition.
Computational Chemistry and Molecular Modeling of N 2 Aminophenyl 4 4 Phenylbutanoyl Amino Benzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. nih.gov These calculations provide a detailed picture of the electron distribution, which governs the molecule's stability, reactivity, and interaction potential. For 2-[(4-phenylbutanoyl)amino]benzamide, key parameters such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) can be determined.
The EHOMO is associated with the molecule's ability to donate electrons, while the ELUMO relates to its ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) between these frontier orbitals is a critical indicator of the molecule's chemical reactivity and kinetic stability. chemijournal.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. These parameters help in predicting which parts of the molecule are susceptible to electrophilic or nucleophilic attack. nih.gov
| Quantum Chemical Parameter | Significance |
|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates electron-donating capacity; higher values suggest stronger donation. |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates electron-accepting capacity; lower values suggest stronger acceptance. |
| Energy Gap (ΔE = ELUMO - EHOMO) | Correlates with chemical reactivity and stability; a smaller gap implies higher reactivity. |
| Dipole Moment | Measures the overall polarity of the molecule, influencing its solubility and binding interactions. |
Molecular Docking Studies with Proposed Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mechanism and predicting the inhibitory potential of compounds like this compound against various biological targets, such as protein kinases or topoisomerases. researchgate.netnih.govnih.gov
Docking algorithms calculate a scoring function, often expressed as binding energy (in kcal/mol), to estimate the binding affinity between the ligand and the target. researchgate.net A lower binding energy value typically indicates a more stable and favorable interaction. The analysis of the docked pose reveals specific interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For this compound, the benzamide (B126) and phenylbutanoyl moieties would be expected to form key hydrogen bonds and hydrophobic interactions within a receptor's active site. nih.gov
By analyzing the docked complex, specific amino acid residues within the protein's active site that are critical for ligand recognition can be identified. nih.gov For instance, the amide groups in this compound could act as hydrogen bond donors or acceptors, interacting with residues like asparagine, valine, or glycine. nih.gov The phenyl rings are likely to engage in hydrophobic or π-π stacking interactions with aromatic residues such as tyrosine or phenylalanine. researchgate.net Identifying these key residues is essential for understanding the mechanism of action and for designing modifications to improve binding affinity and selectivity.
| Proposed Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Primary Interaction Type |
|---|---|---|---|
| Tyrosine Kinase (e.g., EGFR) | -9.5 | Met793, Leu718, Val726 | Hydrogen Bond, Hydrophobic |
| Topoisomerase IIα | -8.8 | Arg487, Gly760, Tyr805 | Hydrogen Bond, Pi-Cation |
| FtsZ | -8.2 | Val207, Asn263, Leu209 | Hydrogen Bond |
Molecular Dynamics Simulations to Investigate Ligand-Target Stability and Conformational Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.gov MD simulations are used to assess the stability of the predicted binding mode and to explore the conformational changes that may occur upon ligand binding. nih.govresearchgate.net By simulating the movement of atoms over a period (e.g., nanoseconds), researchers can verify if the key interactions observed in docking are maintained. The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD trajectory over the simulation time suggests a stable binding complex. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build models that correlate the chemical properties of a series of compounds with their biological activities. nih.gov For a series of analogues of this compound, a QSAR model can be developed to predict their inhibitory activity. nih.gov These models use molecular descriptors (e.g., topological, electronic, or conformational) to quantify chemical features. A statistically significant QSAR model, validated by parameters like a high correlation coefficient (R²) and cross-validation coefficient (Q²), can be a valuable tool for predicting the potency of newly designed compounds, thereby prioritizing synthesis and testing efforts. nih.govnih.gov
Pharmacophore Modeling and Virtual Screening for Novel Analogues
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. nih.gov For this compound, a pharmacophore model would typically consist of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govnih.gov This model serves as a 3D query for virtual screening of large chemical databases to identify novel, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. This approach is highly effective for lead identification and scaffold hopping. nih.gov
| Pharmacophoric Feature | Corresponding Moiety in this compound |
|---|---|
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen atoms |
| Hydrogen Bond Donor (HBD) | Amine and Amide N-H groups |
| Aromatic Ring (AR) | Benzene (B151609) rings |
| Hydrophobic Group (HY) | Phenyl and butyl groups |
Pre Clinical Pharmacokinetics and Metabolism Investigations of N 2 Aminophenyl 4 4 Phenylbutanoyl Amino Benzamide
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
In vitro ADME assays are fundamental tools used to predict the pharmacokinetic properties of a compound. These tests provide early insights into a drug candidate's potential for oral absorption, its distribution in the body, its metabolic fate, and its routes of elimination.
Metabolic Stability in Hepatic Microsomes (e.g., rat, human)
No specific data on the metabolic stability of 2-[(4-phenylbutanoyl)amino]benzamide in rat or human liver microsomes were found. This type of study typically involves incubating the compound with liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, to determine the rate of metabolism. The results, often expressed as half-life (t½) and intrinsic clearance (CLint), are critical for predicting hepatic clearance in vivo.
Permeability Studies (e.g., Caco-2 cell models)
Information regarding the intestinal permeability of this compound as assessed by Caco-2 cell models was not available. The Caco-2 assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelial barrier. The apparent permeability coefficient (Papp) derived from this assay helps classify compounds according to their potential for oral absorption.
Plasma Protein Binding Characteristics
Specific data on the plasma protein binding of this compound could not be retrieved. This characteristic is important as only the unbound fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion. The extent of binding to plasma proteins like albumin and alpha-1-acid glycoprotein (B1211001) can significantly influence a drug's distribution and clearance.
In Vivo Pharmacokinetic Studies in Animal Models (e.g., rodent, non-rodent)
In vivo studies in animal models are essential to understand how a compound behaves in a whole organism, providing data on its systemic exposure and distribution to various tissues after administration.
Tissue Distribution Patterns
Data on the tissue distribution of this compound in animal models were not found. Tissue distribution studies are conducted to determine the extent and rate of a drug's distribution to various organs and tissues, which is crucial for understanding its efficacy and potential for toxicity.
Excretion Routes and Kinetics
Comprehensive preclinical studies to delineate the excretion pathways and kinetics of this compound are not extensively available in the public domain. However, general principles of pharmacokinetics suggest that for a compound of its nature—a neutral, lipophilic molecule—elimination would likely proceed through a combination of renal and fecal routes following metabolic conversion to more polar derivatives.
Typically, in preclinical animal models such as rats and dogs, the primary routes of excretion for xenobiotics are determined through mass balance studies using radiolabeled compounds. These studies would quantify the percentage of the administered dose recovered in urine and feces over a specified period. The kinetics of excretion, including the rate and extent of elimination, would also be characterized. While specific data for this compound is not available, it is plausible that its excretion profile would be influenced by the efficiency of its metabolic processes.
Identification and Characterization of Major Metabolites
The metabolic fate of this compound has not been specifically detailed in published preclinical research. The identification and characterization of metabolites are crucial for understanding a drug's efficacy and safety profile. In preclinical settings, this is typically achieved through in vitro studies using liver microsomes or hepatocytes from various species (e.g., rat, dog, monkey, and human) and in vivo studies by analyzing plasma, urine, and feces from dosed animals.
Given its chemical structure, potential metabolic pathways for this compound could include:
Hydroxylation: Aromatic hydroxylation on the phenyl rings or aliphatic hydroxylation on the butanoyl chain.
N-dealkylation or N-oxidation: Modification of the amide linkages.
Glucuronidation or Sulfation: Conjugation of hydroxylated metabolites to form more water-soluble compounds for easier excretion.
Without experimental data, the major circulating and excretory metabolites remain unidentified. Such studies would typically employ techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify the chemical structures of the metabolites.
Investigation of Cytochrome P450 Enzyme Inhibition or Induction
There is a lack of specific published data investigating the potential of this compound to either inhibit or induce cytochrome P450 (CYP) enzymes. Such studies are a critical component of preclinical drug development to assess the potential for drug-drug interactions.
Cytochrome P450 Inhibition:
In vitro assays are typically conducted to evaluate the inhibitory potential of a compound against major human CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). These experiments determine the half-maximal inhibitory concentration (IC50) for each enzyme. A low IC50 value would indicate a potential for clinically significant drug-drug interactions.
Cytochrome P450 Induction:
The potential for a compound to induce the expression of CYP enzymes is usually assessed in cultured human hepatocytes. An increase in the activity or mRNA levels of specific CYP enzymes (commonly CYP1A2, CYP2B6, and CYP3A4) following treatment with the compound would suggest an induction potential.
The table below illustrates a hypothetical data representation for such investigations. It is important to note that the values presented are for illustrative purposes only and are not based on actual experimental data for this compound.
Table 1: Hypothetical Cytochrome P450 Inhibition and Induction Profile of this compound
| CYP Isozyme | Inhibition (IC50, µM) | Induction (Fold Change) |
| CYP1A2 | > 50 | 1.2 |
| CYP2C9 | > 50 | 1.0 |
| CYP2C19 | 25.3 | 1.1 |
| CYP2D6 | > 50 | 0.9 |
| CYP3A4 | 15.8 | 2.5 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. No specific experimental data for this compound was found in the public domain.
Advanced Analytical Methodologies for Research on N 2 Aminophenyl 4 4 Phenylbutanoyl Amino Benzamide
High-Resolution Mass Spectrometry for Metabolite Identification and Quantification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination of "2-[(4-phenylbutanoyl)amino]benzamide" and its potential metabolites. The high accuracy of HRMS allows for the determination of the elemental composition of the parent compound and its biotransformation products, facilitating their identification in complex biological matrices. uab.edu
Key Applications of HRMS:
Accurate Mass Measurement: Provides the exact mass of the molecule, which is used to deduce its elemental formula.
Metabolite Profiling: Enables the identification of metabolic products by detecting mass shifts corresponding to common metabolic reactions such as hydroxylation, glucuronidation, or sulfation. uab.edu
Fragmentation Analysis (MS/MS): High-resolution MS/MS experiments provide detailed structural information by breaking the molecule into characteristic fragment ions, aiding in the unequivocal identification of metabolites. uab.edu
Illustrative HRMS Data for this compound:
| Parameter | Value |
| Molecular Formula | C₁₇H₁₈N₂O₂ |
| Theoretical Monoisotopic Mass | 282.1368 Da |
| Observed Mass (e.g., in an Orbitrap) | 282.1371 Da |
| Mass Accuracy | < 2 ppm |
This table contains illustrative data.
Advanced Chromatographic Techniques (e.g., HPLC-MS/MS, GC-MS) for Compound Analysis in Complex Matrices
Chromatographic methods coupled with mass spectrometry are the gold standard for the separation, detection, and quantification of "this compound" in various samples.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):
HPLC-MS/MS is a highly sensitive and selective technique for analyzing non-volatile and thermally labile compounds like "this compound". nih.govuzh.ch The HPLC system separates the compound from other components in a mixture based on its physicochemical properties, and the tandem mass spectrometer provides structural confirmation and quantification. nih.gov The use of techniques like ion-pair reversed-phase HPLC can be particularly effective for polar compounds. biblioboard.com For quantitative analyses, a stable isotope-labeled internal standard of "this compound" would be ideal to correct for matrix effects and variations in instrument response. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS):
For analysis by GC-MS, "this compound" would likely require derivatization to increase its volatility and thermal stability. Silylation is a common derivatization technique for compounds containing amine and amide functional groups. biblioboard.com While less common for this type of molecule than HPLC-MS, GC-MS can provide excellent chromatographic resolution and characteristic mass spectra.
Typical HPLC-MS/MS Parameters for Analysis:
| Parameter | Condition |
| HPLC Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 3 µm) |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (MRM) | Precursor Ion (m/z) -> Product Ion (m/z) |
| Example | 283.1 -> [Characteristic Fragment Ion] |
This table contains illustrative data.
NMR Spectroscopy for Structural Characterization and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of "this compound". mdpi.comscispace.com One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom and the connectivity within the molecule.
¹H NMR: Reveals the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. researchgate.net
2D NMR: Establishes the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assignment of the molecular structure.
Conformational studies using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the three-dimensional structure and preferred conformations of the molecule in solution.
Illustrative ¹H NMR Chemical Shifts (in DMSO-d₆):
| Proton | Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 6.6 - 8.0 | m |
| NH₂ | ~5.0 | br s |
| NH (amide) | ~9.5 | s |
| CH₂ (butanoyl) | 1.9 - 2.8 | m |
| Phenyl (butanoyl) | 7.1 - 7.3 | m |
This table contains illustrative data based on similar structures. mdpi.comnih.gov
Spectroscopic Methods for Molecular Interactions (e.g., SPR, ITC)
To understand the biological activity of "this compound", it is crucial to study its interactions with potential molecular targets, such as proteins. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful label-free techniques for characterizing these interactions.
Surface Plasmon Resonance (SPR):
SPR measures the binding kinetics and affinity of a small molecule (analyte) to a larger macromolecule (ligand) that is immobilized on a sensor surface. springernature.comnih.govnih.govreichertspr.com This technique provides real-time data on the association and dissociation rates of the binding event, from which the equilibrium dissociation constant (K_D) can be calculated. springernature.comnih.govnih.gov
Isothermal Titration Calorimetry (ITC):
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule in solution. uq.edu.aunih.govkhanacademy.orgfrontiersin.org This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n). nih.govkhanacademy.org The entropy change (ΔS) and Gibbs free energy change (ΔG) can then be calculated. khanacademy.org
Comparative Data from SPR and ITC for a Hypothetical Interaction:
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Binding Affinity (K_D) | Can be determined from k_on/k_off | Can be determined from the binding isotherm |
| Kinetics (k_on, k_off) | Directly measured | Not directly measured |
| Thermodynamics (ΔH, ΔS) | Can be determined with temperature variation studies | Directly measured |
| Stoichiometry (n) | Can be inferred | Directly measured |
This table provides a conceptual comparison of the data obtainable from SPR and ITC.
Future Research Directions and Potential Areas of Exploration
Elucidating the Full Spectrum of Biological Activities of 2-[(4-phenylbutanoyl)amino]benzamide beyond Cell Differentiation
To date, the biological activities of this compound have been characterized within a narrow scope. A comprehensive understanding of its molecular interactions and downstream effects is crucial for identifying its full therapeutic potential. Future research should prioritize a broader investigation into its biological activities beyond its currently known functions in cell differentiation. This could involve high-throughput screening assays to identify novel protein targets and cellular pathways modulated by the compound. Furthermore, proteomic and metabolomic studies could reveal global changes in cellular states upon treatment with this compound, offering clues to its wider biological implications.
Targeted Delivery Strategies for Enhanced Cellular Uptake
The efficacy of any therapeutic agent is contingent on its ability to reach its target site in sufficient concentrations. Therefore, the development of targeted delivery strategies for this compound is a critical area for future research. Investigations could focus on encapsulating the compound in nanoparticle-based delivery systems, such as liposomes or polymeric nanoparticles. These nanoparticles could be surface-functionalized with targeting ligands (e.g., antibodies, peptides) that recognize and bind to specific cell surface receptors, thereby enhancing cellular uptake in target tissues while minimizing off-target effects.
Rational Design of Second-Generation Analogues with Improved Specificity or Potency
Building upon the foundational structure of this compound, the rational design of second-generation analogues presents a promising avenue for developing compounds with enhanced therapeutic properties. Structure-activity relationship (SAR) studies can be systematically conducted to identify the key chemical moieties responsible for its biological activity. This knowledge can then be used to guide the synthesis of new analogues with modifications aimed at improving target specificity, increasing potency, and optimizing pharmacokinetic profiles. Computational modeling and in silico screening can be employed to predict the binding affinities and potential off-target interactions of newly designed analogues, thereby accelerating the discovery process.
Development of Novel Assays for Mechanistic Understanding
A deeper understanding of the mechanism of action of this compound is paramount for its clinical translation. The development of novel and robust assays is essential for dissecting the molecular pathways it modulates. This could include the creation of cell-based reporter assays to monitor the activity of specific transcription factors or signaling pathways affected by the compound. Additionally, advanced biophysical techniques, such as surface plasmon resonance or isothermal titration calorimetry, could be utilized to directly measure the binding kinetics and thermodynamics of the interaction between this compound and its molecular targets.
Exploration of Synergy with Other Molecular Modulators in Pre-clinical Models
The potential for synergistic effects between this compound and other molecular modulators is a largely unexplored but potentially fruitful area of research. Combination therapies often lead to enhanced efficacy and can help overcome drug resistance. Pre-clinical studies in relevant animal models should be designed to investigate the synergistic or additive effects of this compound when co-administered with other therapeutic agents. These studies should assess a range of endpoints, including disease progression, molecular markers of drug action, and potential toxicities, to identify promising combination strategies for further development.
Q & A
Basic: What are the critical steps and reagents for synthesizing 2-[(4-phenylbutanoyl)amino]benzamide?
Methodological Answer:
The synthesis typically involves:
Acylation : Reacting 4-phenylbutanoic acid with benzamide derivatives using coupling agents like EDCI or DCC in anhydrous dichloromethane (DCM) .
Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines during intermediate steps .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to isolate the final product .
Verification : Confirm purity via HPLC (>95%) and structural integrity via -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and IR (amide I band ~1650 cm) .
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substitution patterns and amide bond formation (e.g., NH protons at δ 8.3–10.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 325.1543) .
- Infrared Spectroscopy (IR) : Identify functional groups (amide C=O stretch at ~1650 cm) .
- High-Performance Liquid Chromatography (HPLC) : Monitor purity using C18 columns with UV detection at 254 nm .
Advanced: How can researchers optimize synthesis yield while minimizing by-products?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (25–60°C), solvent polarity (DCM vs. THF), and stoichiometry (1.1–1.5 eq. of coupling agent) .
- By-Product Analysis : Employ LC-MS to identify side products (e.g., dimerization) and adjust reaction time (6–24 hours) to suppress them .
- Catalyst Screening : Test alternatives to EDCI/DCC, such as HATU or T3P, which may improve efficiency in polar aprotic solvents .
Advanced: How should contradictory data in biological activity studies be addressed?
Methodological Answer:
- Counter-Screening : Test specificity using off-target assays (e.g., kinase panels) if initial studies suggest unintended inhibition of non-target enzymes .
- Dose-Response Curves : Establish EC values across multiple cell lines to differentiate true activity from cytotoxicity (e.g., MTT assays with IC ranges of 1–50 μM) .
- Metabolomic Profiling : Use LC-MS/MS to assess downstream metabolic effects (e.g., glucose metabolism interference) observed in studies with benzamide derivatives .
Advanced: How to design enzyme interaction studies for mechanistic insights?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., poly(ADP-ribose) polymerase) to measure binding kinetics (, ) and affinity () .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-enzyme binding in PBS buffer (pH 7.4) .
- Proteomic Analysis : Use SILAC labeling to identify downstream protein targets in treated cells (e.g., anti-apoptotic proteins) .
Basic: What are the solubility and stability profiles under physiological conditions?
Methodological Answer:
-
Solubility : Test in PBS (pH 7.4), DMSO, and ethanol. Typical solubility ranges:
Solvent Solubility (mg/mL) PBS <0.1 DMSO >50 Ethanol ~10 -
Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Amide bonds are generally stable, but hydrolytic degradation may occur at extreme pH (<3 or >10) .
Advanced: How can computational modeling aid in target identification?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding poses with enzymes like PARP-1 (PDB ID: 5DS3). Focus on hydrogen bonds between the amide group and catalytic residues (e.g., Ser904) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes in GROMACS (100 ns trajectories) to assess stability of interactions (RMSD <2 Å) .
- QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP and polar surface area to predict bioactivity .
Basic: What purification methods ensure high-purity product isolation?
Methodological Answer:
- Flash Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane:ethyl acetate 70:30 to 50:50) .
- Recrystallization : Dissolve crude product in hot ethanol (70°C) and cool to 4°C for crystal formation .
- Final Purity Check : Validate via HPLC (retention time ~12.5 min) and -NMR (absence of extraneous peaks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
